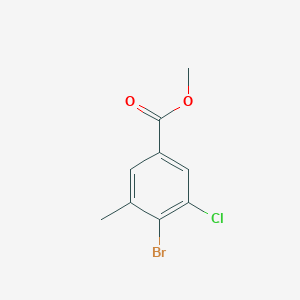

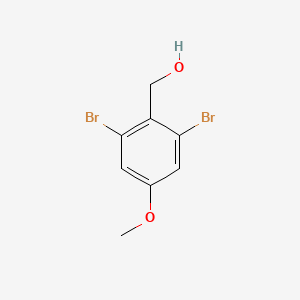

Methyl 4-bromo-3-chloro-5-methylbenzoate

Vue d'ensemble

Description

Molecular Structure Analysis

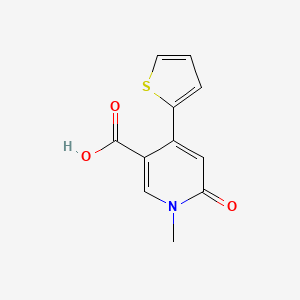

The molecular structure of “Methyl 4-bromo-3-chloro-5-methylbenzoate” is represented by the InChI code1S/C9H8BrClO2/c1-5-3-6 (9 (12)13-2)4-7 (11)8 (5)10/h3-4H,1-2H3 . This indicates the presence of bromine, chlorine, and methyl ester groups in the benzene ring. Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources .Applications De Recherche Scientifique

Synthesis and Characterization

- Methyl 4-bromo-3-chloro-5-methylbenzoate serves as a key intermediate in the synthesis of complex organic compounds. For example, it has been utilized in the improved preparation of spiro compounds, demonstrating its role in facilitating the synthesis of chemically and pharmacologically significant structures without the formation of undesired ortho-products (Liu et al., 2013). Furthermore, it acts as a crucial intermediate in the synthesis of anti-cancer drugs by inhibiting thymidylate synthase, showcasing its potential in medicinal chemistry applications (Cao Sheng-li, 2004).

Molecular Structure and Analysis

- The compound has also been a subject of study in the context of molecular structure and analysis. For instance, research on derivatives like 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, synthesized from similar chemical structures, provides insights into the crystal structure, vibrational wavenumbers, and hyperpolarizability. These studies contribute to understanding the electronic and geometric configurations that underpin the reactivity and properties of such compounds (Chidan Kumar et al., 2014).

Photophysical Properties

- The photophysical properties of related compounds, such as chloro(4-methylpent-3-en-1-ynyl)carbene, derived from the general class of methylbenzoates, have been extensively studied. These investigations reveal details about IR spectra, structure, photochemical transformations, and reactions with alkenes. Such studies are critical for applications in photodynamic therapy, where the understanding of photophysical behavior is essential for the design of effective treatments (Gvozdev et al., 2021).

Antimicrobial Activity

- Additionally, derivatives of this compound have been investigated for their antimicrobial activities. For instance, novel compounds synthesized from similar chemical frameworks have been tested for antitubercular and antimicrobial properties, highlighting the potential of these derivatives in contributing to the development of new therapeutic agents (Popat et al., 2004).

Mécanisme D'action

Safety and Hazards

“Methyl 4-bromo-3-chloro-5-methylbenzoate” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

methyl 4-bromo-3-chloro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)4-7(11)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSKUMOQQAAPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

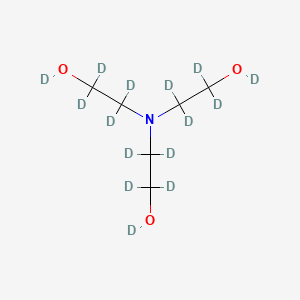

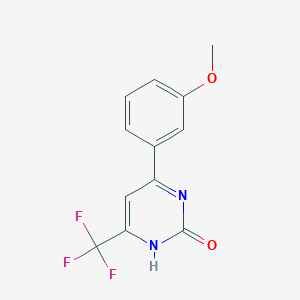

![1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1434602.png)

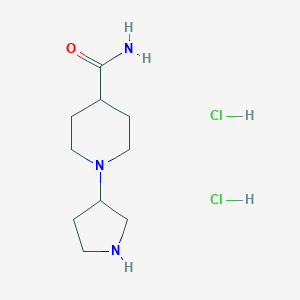

![4-(cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434604.png)

![6-Phenyl-2-azaspiro[3.3]heptane](/img/structure/B1434620.png)